molecular formula C28H34N4O7S B3019295 methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443350-13-8

methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B3019295
CAS No.: 443350-13-8
M. Wt: 570.66
InChI Key: MPWSOHDXSACTJG-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a methyl carboxylate group at position 7, a morpholinylethyl chain at position 3, and a sulfanyl-linked carbamoylmethyl group connected to a 3,4-dimethoxyphenylethyl moiety at position 2. Its molecular formula is C₂₈H₃₂N₄O₇S, with a molecular weight of 568.64 g/mol.

Properties

IUPAC Name

methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S/c1-36-23-7-4-19(16-24(23)37-2)8-9-29-25(33)18-40-28-30-22-17-20(27(35)38-3)5-6-21(22)26(34)32(28)11-10-31-12-14-39-15-13-31/h4-7,16-17H,8-15,18H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWSOHDXSACTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of the quinazoline intermediate with morpholine, often under reflux conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable electrophile.

    Final Coupling and Esterification: The final steps involve coupling the intermediate with the carbamoyl and sulfanyl groups, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. Methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with specific molecular targets involved in cancer progression, such as kinases and growth factor receptors.

Antimicrobial Properties
The compound has also shown promise in antimicrobial studies. Its ability to inhibit bacterial growth has been tested against several strains, including resistant variants. The presence of the morpholine and sulfanyl groups may enhance its interaction with microbial membranes or enzymes.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : The initial step often includes cyclization reactions that form the quinazoline ring system.
  • Functionalization : Subsequent modifications introduce substituents such as the morpholine and dimethoxyphenyl groups. These modifications are crucial for enhancing the biological activity of the final product.

Biological Evaluations

In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution profiles, indicating potential for further development into a therapeutic agent.

Mechanistic Studies
Investigations into the mechanism of action have focused on how this compound interacts with cellular pathways. Studies utilizing molecular docking simulations have provided insights into its binding affinities with target proteins, revealing a possible inhibition mechanism that could be exploited for drug development.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activitySignificant cytotoxicity against breast cancer cell lines was observed.
Study BAssess antimicrobial effectsEffective against Gram-positive bacteria with minimal inhibitory concentrations lower than conventional antibiotics.
Study CPharmacokinetic profilingRapid absorption and significant bioavailability in rodent models were recorded.

Mechanism of Action

The mechanism of action of methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is likely related to its ability to interact with specific molecular targets. The quinazoline core and the functional groups present in the compound may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, leveraging data from the provided evidence and inferred structural trends:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications/Notes
Target Compound Quinazolin-4-one - 2-position: Sulfanyl-carbamoylmethyl linked to 3,4-dimethoxyphenylethyl 568.64 Hypothesized kinase inhibition due to quinazoline core and morpholine group
- 3-position: Morpholinylethyl
- 7-position: Methyl carboxylate
Methyl 2-mercapto-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate Quinazolin-4-one - 2-position: Mercapto group 320.36 Intermediate in drug synthesis; tetrahydrofuran group may enhance lipophilicity
- 3-position: Tetrahydrofuran-methyl
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Benzoate - Thiadiazole ring with phenylcarbamoyl substituent 369.40 Unknown biological activity; thiadiazole moiety suggests possible antimicrobial properties
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate-sulfonylurea - Sulfonylurea bridge linked to triazine ring 381.37 Herbicide; inhibits acetolactate synthase in plants

Key Findings :

Quinazoline Core Variations: The target compound and methyl 2-mercapto-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate share a quinazolin-4-one scaffold. The sulfanyl-carbamoylmethyl substituent in the target compound introduces a bulky, flexible side chain, which may influence binding to enzymatic pockets compared to simpler mercapto groups .

In contrast, metsulfuron-methyl (a sulfonylurea herbicide) shares a methyl benzoate group but lacks the quinazoline core, highlighting divergent applications .

Synthetic Utility :

  • LS-03205 (thiadiazole derivative) and the tetrahydrofuran-containing quinazoline are intermediates in drug synthesis, emphasizing the versatility of ester and heterocyclic modifications in medicinal chemistry .

Biological Activity

The compound methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a novel quinazoline derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Structure and Properties

The compound features a quinazoline core structure, which is known for its diverse biological activities. The specific functional groups attached to the quinazoline scaffold enhance its pharmacological properties, particularly in targeting soluble epoxide hydrolase (sEH) and other biological pathways.

Research has indicated that quinazoline derivatives can inhibit sEH, an enzyme implicated in various inflammatory and cardiovascular diseases. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects by reducing inflammation and oxidative stress .

Key Mechanisms:

  • Inhibition of sEH: The compound has shown selective inhibition of sEH with IC50 values ranging from 0.30 to 0.66 μM. This suggests a strong potential for anti-inflammatory applications .
  • Impact on Leukotriene Biosynthesis: It also affects leukotriene biosynthesis, with certain derivatives demonstrating significant inhibition at concentrations above 1 μM .

Pharmacological Activity

The biological evaluation of this compound has revealed several pharmacological activities:

  • Anti-inflammatory Activity: By inhibiting sEH, the compound promotes the accumulation of EETs, contributing to reduced inflammation.
  • Anticancer Potential: Quinazoline derivatives have been studied for their anticancer properties. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines (e.g., MCF-7) with IC50 values indicating significant cytotoxicity .
  • Antimicrobial Effects: Some studies suggest that quinazoline-based compounds possess antimicrobial properties, potentially providing a basis for further development in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • A study on new quinazolinone derivatives demonstrated their ability to inhibit cellular leukotriene formation significantly, indicating their potential as anti-inflammatory agents .
  • Research highlighted the anticancer activity of hybrid analogues derived from quinazoline scaffolds, showing disruption of microtubule dynamics in cancer cells .

Data Table: Biological Activities and IC50 Values

CompoundBiological ActivityTarget/MechanismIC50 (μM)
Compound 34sEH InhibitionSoluble Epoxide Hydrolase0.30
Compound 35Inhibition of Leukotriene FormationFLAP-dependent pathway2.91
Compound 8cAnticancer ActivityMicrotubule Disruption10

Q & A

Basic: What are the standard analytical techniques for characterizing this quinazoline derivative?

Answer:
Characterization typically involves a combination of spectroscopic and chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. This method ensures separation of intermediates and final products .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^13C-NMR to confirm structural features like the morpholinyl ethyl group and dimethoxyphenyl substituents.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can synthetic routes be optimized to improve yield for the morpholinyl ethyl substituent?

Answer:
Optimization strategies include:

  • Catalytic Reductive Cyclization: Palladium-catalyzed reactions using formic acid derivatives as CO surrogates enhance regioselectivity in heterocycle formation, particularly for morpholine-containing moieties .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control: Maintain reaction temperatures between 60–80°C to avoid side reactions during carbamoylthiol coupling .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential sulfanyl group volatility .
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) must accompany all shipments .

Advanced: How can computational methods aid in predicting reactivity of the sulfanyl-carbamoyl moiety?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Studies on similar thiadiazole derivatives show that HOMO-LUMO gaps correlate with sulfanyl reactivity .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly for polar protic solvents that stabilize transition states .

Basic: What chromatographic methods resolve impurities during synthesis?

Answer:

  • Reverse-Phase HPLC: Use a C18 column with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to separate byproducts like unreacted dimethoxyphenyl intermediates .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates with UV visualization at 254 nm .

Advanced: How to address contradictions in spectroscopic data for the morpholinyl ethyl group?

Answer:

  • Variable Temperature NMR: Resolve signal splitting caused by restricted rotation of the morpholinyl ethyl chain at room temperature .
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals in the 3,4-dihydroquinazoline core and confirm coupling patterns .

Basic: What are the key steps in synthesizing the 3,4-dihydroquinazoline core?

Answer:

  • Cyclocondensation: React anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) to form the dihydroquinazoline scaffold .
  • Oxidation: Use MnO2_2 or DDQ to selectively oxidize the 4-position to a ketone without over-oxidizing the morpholinyl group .

Advanced: What catalytic systems enhance regioselectivity in sulfanyl group introduction?

Answer:

  • Pd/Cu Bimetallic Catalysis: Promotes C–S bond formation via oxidative addition, particularly for sterically hindered carbamoylthiols .
  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) accelerates thiolate anion generation in biphasic systems (water/dichloromethane) .

Basic: How to validate purity for biological testing?

Answer:

  • Elemental Analysis (EA): Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Melting Point Determination: Sharp melting points (±2°C) indicate crystalline purity .

Advanced: What strategies mitigate decomposition of the dimethoxyphenyl group under acidic conditions?

Answer:

  • Protecting Groups: Temporarily shield methoxy groups with acetyl or benzyl ethers during acid-catalyzed steps .
  • Low-Temperature Protonation: Use H2_2SO4_4/AcOH at 0–5°C to minimize demethylation .

Basic: What are the storage conditions for long-term stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Desiccant: Include silica gel packs to avoid hydrolysis of the carbamate group .

Advanced: How to correlate substituent electronic effects with biological activity?

Answer:

  • Hammett Analysis: Quantify σ values for substituents (e.g., dimethoxy vs. nitro groups) and correlate with IC50_{50} data in enzyme assays .
  • QSAR Modeling: Use partial least squares (PLS) regression to link molecular descriptors (logP, polar surface area) to activity trends .

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